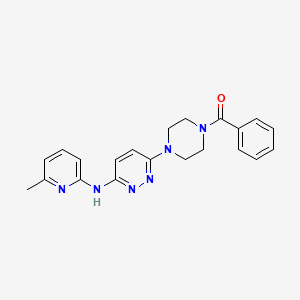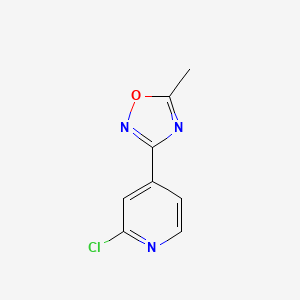![molecular formula C18H19N5O B2711351 1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea CAS No. 2320213-01-0](/img/structure/B2711351.png)
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as MP-10 and has been extensively studied for its potential applications in scientific research. MP-10 is a small molecule inhibitor that has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action of MP-10 is still under investigation.
Biochemical and physiological effects:
MP-10 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, which leads to a decrease in the proliferation of cancer cells. MP-10 has also been found to induce apoptosis in cancer cells. Additionally, MP-10 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MP-10 in lab experiments include its potent inhibitory activity against several kinases, making it a useful tool for studying the role of these kinases in various biological processes. MP-10 has also been found to have low toxicity, making it a safe compound to use in lab experiments. The limitations of using MP-10 in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One potential direction is the investigation of its potential applications in cancer therapy. MP-10 has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapeutic. Another potential direction is the investigation of its anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MP-10 and its potential applications in various biological processes.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-4-ylpyrazol-3-carbaldehyde and 2-methylphenyl isocyanate. The resulting intermediate is then treated with a reducing agent to yield MP-10. The synthesis of MP-10 has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies, making it a subject of interest for researchers. MP-10 has been found to inhibit the activity of several kinases, including JAK2, FLT3, and RET. This inhibition leads to a decrease in the proliferation of cancer cells and has potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-5-3-4-6-16(13)21-18(24)20-12-15-11-17(22-23(15)2)14-7-9-19-10-8-14/h3-11H,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVDPCSOGJMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxamide](/img/structure/B2711268.png)
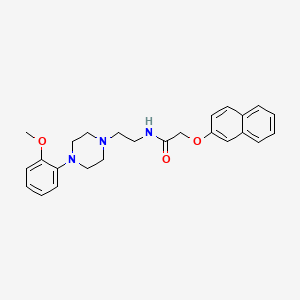
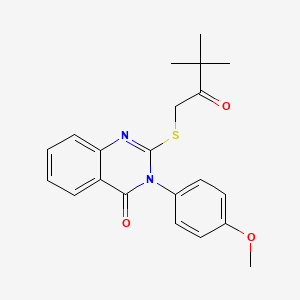
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)

![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)
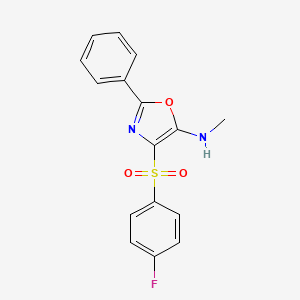
![N-[2-(2,3-Dihydro-1-benzofuran-2-ylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2711280.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)

